molecular formula C21H17ClN4O2S B11312492 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11312492
M. Wt: 424.9 g/mol
InChI Key: KHMZWRDNLXANEN-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a dihydropyrimidinone moiety

Preparation Methods

The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and cyano groups play a crucial role in binding to target sites, while the dihydropyrimidinone core may interact with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide These compounds share some structural similarities but differ in their specific functional groups and overall properties.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-12-4-3-5-17(13(12)2)24-18(27)11-29-21-25-19(16(10-23)20(28)26-21)14-6-8-15(22)9-7-14/h3-9H,11H2,1-2H3,(H,24,27)(H,25,26,28)

InChI Key

KHMZWRDNLXANEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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